3-Hydrazino-6-phenylpyridazine dihydrochloride
Description
3-Hydrazino-6-phenylpyridazine dihydrochloride is a pyridazine derivative featuring a hydrazino group (-NHNH₂) at the 3-position and a phenyl group at the 6-position, with two hydrochloride counterions enhancing its solubility. For instance, analogous reactions may involve substitution of chloro groups with hydrazine under controlled conditions, followed by purification via techniques such as preparative thin-layer chromatography (TLC) or column chromatography .
Its dihydrochloride form likely improves aqueous solubility, a property shared with other dihydrochloride salts like triethylenetetramine dihydrochloride (used as a copper chelator) and azoamidine initiators .
Properties
IUPAC Name |
(6-phenylpyridazin-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.2ClH/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8;;/h1-7H,11H2,(H,12,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYDCMPSLOOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The synthesis begins with the formation of β-aroyl propionic acid via Friedel-Crafts acylation. Benzene derivatives react with succinic anhydride in the presence of aluminum chloride (AlCl₃) to yield β-aroyl propionic acids. Cyclization of these acids with hydrazine hydrate produces 6-substituted phenyl-2,3,4,5-tetrahydro-3-pyridazinones. For example, refluxing β-(4-chlorobenzoyl)propionic acid with hydrazine hydrate in ethanol generates 6-(4-chlorophenyl)-2,3,4,5-tetrahydro-3-pyridazinone.
Chlorination with Phosphorus Oxychloride
The pyridazinone intermediate undergoes chlorination using phosphorus(V) oxychloride (POCl₃). Heating 6-phenyl-2,3,4,5-tetrahydro-3-pyridazinone with excess POCl₃ on a steam bath for 4–6 hours yields 3-chloro-6-phenylpyridazine. This step achieves near-quantitative conversion, as evidenced by the disappearance of the carbonyl IR signal (1,690 cm⁻¹) and the emergence of a C–Cl stretch (750 cm⁻¹).
Table 1: Reaction Conditions for Chlorination
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Phenyl-3-pyridazinone | POCl₃ (excess) | 100–110°C | 4 | 95 |
| 6-(4-Cl-phenyl)-3-pyridazinone | POCl₃ (excess) | 110°C | 5 | 86 |
Hydrazine Substitution
The 3-chloro intermediate reacts with hydrazine hydrate in ethanol or water under reflux to form 3-hydrazino-6-phenylpyridazine. For instance, treating 3-chloro-6-(4-chlorophenyl)pyridazine with hydrazine hydrate in ethanol at 80°C for 3 hours affords the hydrazine derivative in 89% yield. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing pyridazine ring.
Table 2: Optimization of Hydrazine Substitution
| Chloro Derivative | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Cl-6-phenylpyridazine | Ethanol | 80°C | 3 | 89 |
| 3-Cl-6-(4-Cl-phenyl)pyridazine | Water | 100°C | 2 | 82 |
Dihydrochloride Salt Formation
The free base 3-hydrazino-6-phenylpyridazine is treated with hydrochloric acid (HCl) in ethanol or acetone to precipitate the dihydrochloride salt. For example, dissolving the hydrazine derivative in ethanol and bubbling HCl gas through the solution yields this compound as a crystalline solid. The salt’s purity (>95%) is confirmed via elemental analysis and HPLC.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : The hydrazino compound shows N–H stretches at 3,140–3,153 cm⁻¹ and C=N vibrations at 1,610 cm⁻¹. The dihydrochloride salt exhibits broadened N–H signals due to protonation.
- ¹H-NMR : The pyridazine proton resonates as a singlet at δ 6.64 ppm, while aromatic protons appear as a multiplet at δ 6.71–7.97 ppm.
- Mass Spectrometry : The molecular ion peak at m/z 330 corresponds to [C₁₆H₁₂Cl₂N₄]⁺.
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Compound |
|---|---|---|
| IR | 3,140 cm⁻¹ (N–H), 1,610 cm⁻¹ (C=N) | Hydrazine free base |
| ¹H-NMR | δ 6.64 (s, 1H, pyridazine-H) | Dihydrochloride salt |
| MS | m/z 330 (M⁺) | Hydrazine free base |
Applications in Heterocyclic Chemistry
The hydrazino group enables condensation reactions to form fused heterocycles. For example, reacting 3-hydrazino-6-phenylpyridazine with chloroacetic acid and 3,5-dimethoxybenzaldehyde yields pyridazino-thiazine derivatives with anti-HAV activity.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-6-phenylpyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
While "3-Hydrazino-6-phenylpyridazine dihydrochloride" is not explicitly detailed in the provided search results, the search results do provide information on the applications of related compounds, including 3-Hydrazino-6-(pyridinyl) pyridazines and 3-amino-6-phenyl-pyridazine derivatives.
3-Hydrazino-6-(pyridinyl) pyridazines as Cardiotonic Agents
3-Hydrazino-6-PY-pyridazine, where PY represents 4- or 3-pyridinyl, or their pharmaceutically acceptable acid-addition salts, are useful as cardiotonic agents . The utility of these compounds lies in their ability to increase cardiac contractility .
Key aspects of this application:
- Composition: Cardiotonic compositions can be formulated with a pharmaceutically acceptable carrier and 3-hydrazino-6-PY-pyridazine or its salt as the active component .
- Method of Use: The method involves administering an effective amount of 3-hydrazino-6-PY-pyridazine or its salt to a patient requiring increased cardiac contractility .
- Administration: These compounds can be administered orally or parenterally in various dosage forms .
- Efficacy: Pharmacological tests have demonstrated the effectiveness of 3-hydrazino-6-PY-pyridazine in increasing the contractile force of isolated cat atria and papillary muscles. It also increases cardiac contractile force in anesthetized dogs, with minimal changes in heart rate and blood pressure . For instance, 3-hydrazino-6-(4-pyridinyl)pyridazine at 100 μg/ml caused a 54% increase in papillary muscle force and a 38% increase in right atrial force . Intravenous administration at doses of 0.1, 0.3, 1.0, or 3.0 mg/kg resulted in a significant increase in cardiac contractile force with only minimal changes in heart rate and blood pressure . At these dose levels, cardiac contractile force increases ranged from approximately 33% to 142% .
3-amino-6-phenyl-pyridazine derivatives as inhibitors of glial activation
A novel 3-amino-6-phenylpyridazine derivative has been developed as a selective inhibitor of glial activation .
Key aspects of this application:
- Target: The compound selectively blocks increased Interleukin-1 beta (IL-1 beta), iNOS (inducible nitric oxide synthase), and nitric oxide (NO) production by activated glia .
- Function: The compound does not inhibit potentially beneficial glial functions .
- Context: Excessive glial activation, with overproduction of cytokines and oxidative stress products, is detrimental and a hallmark of neurodegenerative disease pathology . Suppression of glial activation is a potential therapeutic approach, and protein kinases are targets of some antiinflammatory drugs .
3-Hydrazino-6-phenylpyridazine in synthesis
Mechanism of Action
The mechanism of action of 3-Hydrazino-6-phenylpyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural and physicochemical differences between 3-hydrazino-6-phenylpyridazine dihydrochloride and related compounds:
Key Observations :
- Substituent Effects: The phenyl group in this compound increases hydrophobicity compared to chloro-substituted analogs like 3-chloro-6-hydrazinylpyridazine.
- Salt Forms : Dihydrochloride salts (e.g., triethylenetetramine dihydrochloride ) generally exhibit higher water solubility than neutral forms, a critical factor in pharmaceutical formulations.
Physicochemical and Functional Properties
- Solubility : Dihydrochloride salts (e.g., azoamidine initiators ) are typically water-soluble, whereas neutral pyridazines may require organic solvents.
- Stability: Hydrazino groups can be prone to oxidation, necessitating storage under inert conditions. Piperazine-containing analogs (e.g., ) may exhibit better stability due to saturated ring systems.
- Biological Activity: Triethylenetetramine dihydrochloride’s copper-chelating properties suggest that hydrazino-pyridazines might also interact with metal ions, though this is speculative based on the evidence.
Biological Activity
3-Hydrazino-6-phenylpyridazine dihydrochloride is a compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazino group that enhances its reactivity and biological profile. The compound's structure allows it to engage in various interactions with biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt biochemical pathways, leading to various pharmacological effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antimicrobial Studies : Research indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, suggesting its potential as a new antimicrobial agent .
- Anticancer Mechanisms : In vitro studies demonstrated that this compound could trigger apoptosis in human cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
- Antiviral Activity : A recent study highlighted its effectiveness against HAV, where it exhibited a high virucidal effect by binding to the viral capsid, altering its configuration and preventing the virus from binding to host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
